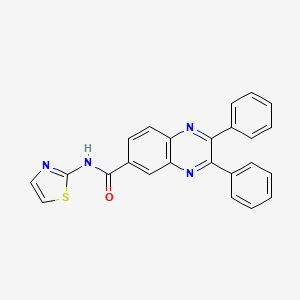

2,3-ジフェニル-N-(1,3-チアゾール-2-イル)キノキサリン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” is a complex organic compound that contains a quinoxaline moiety, two phenyl groups, a thiazole ring, and a carboxamide group . It belongs to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

科学的研究の応用

抗がん特性

この化合物は、がん細胞の増殖を阻害する能力により、有望な抗がん活性を示します。研究者らは、乳がん、肺がん、大腸がんを含む様々な種類のがんに対するその影響を調査してきました。 メカニズム的には、特定のシグナル伝達経路を阻害したり、必須の細胞成分を標的にしたりすることで、新規ながん治療薬の候補となり得ます .

抗菌活性

“2,3-ジフェニル-N-(1,3-チアゾール-2-イル)キノキサリン-6-カルボキサミド”は、グラム陽性菌とグラム陰性菌の両方に対して抗菌性を示すことが実証されています。 この化合物は、薬剤耐性株に対抗する新しい抗生物質の開発のためのリード化合物となり得ます .

抗酸化の可能性

この化合物のチアゾール部分は、その抗酸化活性に貢献しています。 フリーラジカルを捕捉し、酸化ストレスを軽減することで、細胞を損傷から保護し、加齢に伴う疾患の予防に役立つ可能性があります .

アルツハイマー病に対する効果

研究者らは、アルツハイマー病に対するその影響を調査してきました。 さらなる研究が必要ですが、予備的な調査結果から、神経炎症を調節し、神経損傷から保護する可能性があることが示唆されています .

降圧特性

この化合物は、血管の緊張やレニン・アンジオテンシン系成分に影響を与えることで、血圧を調節する可能性があります。 その血管拡張効果は、さらなる調査の対象となる興味深い候補です .

肝保護活性

研究から、 “2,3-ジフェニル-N-(1,3-チアゾール-2-イル)キノキサリン-6-カルボキサミド”は、肝細胞を毒性物質から保護する可能性があることが示されています。 これは、アルコールや薬物など、様々な要因によって引き起こされる肝臓の損傷を防ぐのに役立つ可能性があります .

光線力学療法(PDT)増感剤

この化合物は、光増感剤として、光活性化化合物を用いて腫瘍細胞を選択的に破壊するがん治療法である光線力学療法の有効性を高める可能性があります。 その可視スペクトルにおける吸収特性は、PDTへの適用に適しています .

液晶材料としての可能性

そのユニークな構造により、この化合物は、液晶ディスプレイ(LCD)やその他の光電子デバイスに利用される可能性があります。 そのメソモルフィックな挙動と他の材料との適合性は、さらなる探求の対象となる興味深い候補です .

作用機序

Target of Action

Compounds with thiazole and quinoxaline moieties have been reported to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole compounds, such as solubility and stability, can be influenced by environmental factors .

将来の方向性

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of thiazole derivatives like “2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide” could involve exploring these areas further.

生化学分析

Biochemical Properties

For instance, they have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The nature of these interactions often involves the thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to exert antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and effects on activity or function .

特性

IUPAC Name |

2,3-diphenyl-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4OS/c29-23(28-24-25-13-14-30-24)18-11-12-19-20(15-18)27-22(17-9-5-2-6-10-17)21(26-19)16-7-3-1-4-8-16/h1-15H,(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEUXCKWAJOUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=CS4)N=C2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)